An In-Depth Technical Guide to 4-(Trimethylsilyl)phenylboronic Acid: Properties, Synthesis, and Advanced Applications
An In-Depth Technical Guide to 4-(Trimethylsilyl)phenylboronic Acid: Properties, Synthesis, and Advanced Applications
Abstract
4-(Trimethylsilyl)phenylboronic acid is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Possessing both a nucleophilic boronic acid and a versatile trimethylsilyl (TMS) group on a stable aromatic scaffold, it serves as a powerful building block for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard laboratory-scale synthesis, and explores its primary application in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on its utility in sequential and orthogonal coupling strategies, a key advantage in multi-step synthetic campaigns relevant to drug discovery and materials science.
Molecular Profile and Physicochemical Properties
4-(Trimethylsilyl)phenylboronic acid, systematically named (4-trimethylsilylphenyl)boronic acid, is characterized by the presence of two key functional groups at the para positions of a benzene ring.[1] The boronic acid moiety, -B(OH)₂, is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[1][2] Concurrently, the trimethylsilyl (TMS) group, -Si(CH₃)₃, enhances lipophilicity and offers a secondary reactive site for subsequent chemical transformations.[3][4] This dual functionality makes it a highly valuable and versatile reagent.[4]
The incorporation of silicon into organic molecules can favorably modify their physicochemical properties, such as stability and solubility, which is a significant consideration in the design of pharmacologically active compounds.[5][6][7][8]
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| IUPAC Name | (4-trimethylsilylphenyl)boronic acid | [9] |
| CAS Number | 17865-11-1 | [1][9][10] |
| Molecular Formula | C₉H₁₅BO₂Si | [1][9] |
| Molecular Weight | 194.11 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 173 - 178 °C | [1][10] |
| Solubility | Exhibits good solubility in organic solvents like ethyl acetate and dichloromethane; limited solubility in water. Solubility in aqueous media can be enhanced under basic conditions due to deprotonation of the boronic acid. | [4] |
| ¹H NMR (DMSO-d₆) | δ ~7.8 (s, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 0.2 (s, 9H, Si(CH₃)₃) | [11] |
| ¹³C NMR (DMSO-d₆) | δ ~142, 134, 133, 127, -1.5 | [12][13] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Synthesis and Purification
A common and reliable method for the laboratory synthesis of 4-(trimethylsilyl)phenylboronic acid involves the lithiation of 1-bromo-4-(trimethylsilyl)benzene followed by quenching with a trialkyl borate ester and subsequent acidic workup.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 4-(trimethylsilyl)phenylboronic acid.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
1-bromo-4-(trimethylsilyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-bromo-4-(trimethylsilyl)benzene and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate dropwise to the aryl lithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours until a clear biphasic solution is observed.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Validation: Confirm the identity and purity of the product via melting point determination and ¹H/¹³C NMR spectroscopy.
Core Reactivity: The Power of Orthogonal Chemistry
The synthetic utility of 4-(trimethylsilyl)phenylboronic acid stems from the differential reactivity of its two functional groups, which allows for selective, stepwise functionalization. This is often referred to as an "orthogonal" approach, where one group can be reacted while the other remains intact for a subsequent, different transformation.[14][15][16]
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The primary role of the boronic acid group is to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][17] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds found in many pharmaceuticals and advanced materials.[2][18][19][20] The reaction proceeds via a well-established catalytic cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Trimethylsilyl Moiety: A Latent Reactive Site
After the boronic acid has been utilized, the chemically robust TMS group can be activated for a second coupling reaction. A common strategy involves ipso-substitution, where the C-Si bond is cleaved and replaced with another functional group, typically a halogen like bromine or iodine. This newly installed halide can then participate in a second, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), enabling the modular assembly of complex molecules.
Applications in Synthesis
The true power of 4-(trimethylsilyl)phenylboronic acid is demonstrated in sequential coupling strategies.
Protocol: Sequential Suzuki-Miyaura Couplings
This protocol describes the synthesis of an unsymmetrical biaryl-heteroaryl system.
Step A: First Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine 4-(trimethylsilyl)phenylboronic acid, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous Na₂CO₃).
-
Solvent: Add a solvent system, typically a mixture like toluene/ethanol/water.
-
Reaction: Degas the mixture thoroughly with nitrogen or argon. Heat the reaction to reflux (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, perform a standard aqueous workup and extract the product with an organic solvent. Purify the resulting silylated biaryl intermediate by column chromatography.
Step B: Ipso-Halogenation
-
Setup: Dissolve the purified silylated biaryl from Step A in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Halogenation: Cool the solution in an ice bath and add an electrophilic halogen source (e.g., iodine monochloride (ICl) or bromine (Br₂)) dropwise.
-
Reaction: Stir at room temperature until the C-Si bond is fully converted to the C-X bond, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with aqueous sodium thiosulfate, perform an aqueous workup, and purify the resulting halogenated biaryl by chromatography or recrystallization.
Step C: Second Suzuki-Miyaura Coupling
-
Reaction: Use the halogenated biaryl from Step B as the electrophile in a second Suzuki-Miyaura coupling reaction with a different boronic acid (e.g., a heteroarylboronic acid) under similar conditions as Step A.
-
Final Product: Purify the final unsymmetrical product to yield the desired complex molecule.
Safety, Handling, and Storage
Safety:
-
Causes skin irritation and serious eye irritation.[9][21] May cause respiratory irritation.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Handle in a well-ventilated area or chemical fume hood.[22][23]
Handling:
-
Avoid inhalation of dust.[24]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[22][25] If on skin, wash with plenty of soap and water.[22][25]
Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]
-
Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. While this often does not inhibit reactivity in Suzuki couplings (as the boroxine hydrolyzes back to the boronic acid in situ), storage in a desiccator is recommended for maintaining purity.
Conclusion
4-(Trimethylsilyl)phenylboronic acid is a premier example of a multifunctional building block that enables sophisticated synthetic strategies. Its value lies not just in the individual reactivity of the boronic acid and TMS groups, but in the ability to exploit them sequentially. For researchers in drug discovery and materials science, this reagent provides a reliable and powerful tool for the controlled, modular construction of complex and novel molecular frameworks, accelerating the path from design to discovery.
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